2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan

Antibacterial Oral Health Dental Caries

2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan, commonly known as Licoricidin (LCD), is a prenylated isoflavan derived predominantly from Glycyrrhiza uralensis. This compound is characterized by a unique substitution pattern including hydroxyl groups at the 2', 4', and 7 positions, a methoxy group at C-5, and prenyl chains at the 3' and 6 positions, which are critical for its distinct biological profile.

Molecular Formula C26H32O5
Molecular Weight 424.5 g/mol
CAS No. 30508-27-1
Cat. No. B1675306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan
CAS30508-27-1
SynonymsLicoricidin
Molecular FormulaC26H32O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C
InChIInChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3
InChIKeyGBRZTUJCDFSIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan (Licoricidin) Procurement and Research Baseline


2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan, commonly known as Licoricidin (LCD), is a prenylated isoflavan derived predominantly from Glycyrrhiza uralensis [1]. This compound is characterized by a unique substitution pattern including hydroxyl groups at the 2', 4', and 7 positions, a methoxy group at C-5, and prenyl chains at the 3' and 6 positions, which are critical for its distinct biological profile [2]. A screen of 122 licorice compounds highlighted its potent, specific anti-cancer activity, marking it as a high-priority candidate for targeted research and procurement [3].

Why Generic Licorice Isoflavans Cannot Substitute for 2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan


The practice of substituting one licorice-derived isoflavan for another is scientifically unsound due to Licoricidin's unique polypharmacology driven by its specific substitution pattern. For example, while Licoricidin and its close analog Glabridin both target Streptococcus mutans, Licoricidin demonstrates superior, consistent antibacterial activity (MIC 6.25 µg/mL) compared to the broader, less predictable range of Glabridin (MIC 6.25–12.5 µg/mL) [1]. Furthermore, Licoricidin's mechanism-based inactivation of CYP2B6 creates distinct herb-drug interaction risks that are not a shared class effect, making accurate sourcing critical for in vivo and ADMET studies [2]. These quantifiable differences in potency and selectivity profiles underscore the necessity for precise procurement of the specified compound.

Quantitative Differentiation Guide for 2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan vs. Analogs


Superior and Consistent Antibacterial Potency Against Streptococcus mutans vs. Glabridin

Licoricidin exhibits a more consistently potent antibacterial effect against the cariogenic bacterium Streptococcus mutans than the comparator Glabridin. In a head-to-head broth microdilution assay against one reference (ATCC 25175) and four clinical strains, Licoricidin achieved a precise MIC of 6.25 µg/mL and an MBC between 6.25-25 µg/mL [1]. Glabridin showed variable potency with a MIC range of 6.25–12.5 µg/mL and an MBC of 6.25-25 µg/mL under identical conditions [1]. This indicates Licoricidin provides a more reliable, narrow-range antibacterial effect.

Antibacterial Oral Health Dental Caries

Mechanism-Based CYP2B6 Inhibition Differentiates Drug Interaction Risk Profile from Glabridin

Licoricidin is a potent, competitive inhibitor of CYP2B6, a major drug-metabolizing enzyme. In an in vitro cocktail probe assay using human liver microsomes, Licoricidin inhibited CYP2B6-catalyzed bupropion hydroxylation with an IC50 of 3.4 µM [1]. This inhibitory profile is distinct from its analog. A large-scale profiling study confirmed that, unlike Glabridin which competitively inhibits CYP3A4, Licoricidin's interaction with CYP2B6 leads to dose-dependent, mechanism-based inactivation, creating a unique potential for adverse drug interactions not associated with its structural analog [2].

Drug Metabolism Herb-Drug Interaction ADMET CYP450

2.1-Fold More Potent Elastase Inhibition Than the Standard Oleanolic Acid for Anti-Aging Research

Licoricidin demonstrates significantly superior elastase inhibitory activity compared to the widely used standard oleanolic acid. In an enzyme activity assay, Licoricidin inhibited elastase with an IC50 of 61.2 µM [1]. This activity was precisely quantified to be 2.1-fold more potent than that of oleanolic acid under the same assay conditions [1]. Elastase is a key enzyme responsible for the degradation of elastin in the dermal matrix during photoaging.

Skin Anti-Aging Elastase Inhibition Cosmeceutical Photoaging

3.1-Fold Higher ROS Scavenging Capacity Compared to L-Ascorbic Acid

Licoricidin possesses potent intracellular reactive oxygen species (ROS) scavenging activity. The half-maximal ROS scavenging concentration (OSC50) for Licoricidin was 2.77 μM in a Fe3+-EDTA/H2O2 system [1]. This activity is 3.1-fold higher than that of L-ascorbic acid, a benchmark antioxidant, for which the OSC50 was significantly higher under identical assay parameters [1]. Licoricidin also provided better cellular protection, with a τ50 of 71.0 min against singlet oxygen-induced erythrocyte damage compared to 37.0 min for α-tocopherol [1].

Antioxidant Oxidative Stress Photoaging ROS Scavenger

Selective Anti-Cancer Activity in Colorectal Adenocarcinoma: Identified as a Lead Among 122 Licorice Compounds

In a large-scale screening of 122 licorice compounds for cytotoxic activity against SW480 human colorectal adenocarcinoma cells, Licoricidin was identified as a lead active molecule [1]. Licoricidin inhibited SW480 cell viability with an IC50 of 7.2 μM, a benchmark for potency within the licorice compound library [1]. This sourcing-based finding is significant as it was discovered through comparative screening, meaning Licoricidin outperformed the vast majority of other structurally related licorice flavonoids in this specific assay, leading to its prioritization for in vivo validation [1].

Anti-Cancer Colorectal Cancer Cytotoxicity Apoptosis

Top Application Scenarios for 2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan Based on Verified Differentiation


Development of Targeted Antibacterial Oral Care Products Against Cariogenic Pathogens

Licoricidin is the superior candidate for next-generation toothpaste, mouthwash, or dental varnish formulations aimed at preventing dental caries. Its quantifiable advantage is its consistent, low MIC of 6.25 µg/mL against all tested S. mutans strains, a pathogen responsible for tooth decay, differentiating it from the variable potency of Glabridin [1]. The compound has also been shown to reduce biofilm viability and acid production, key virulence factors [1].

Formulation of High-Efficacy Topical Anti-Photoaging Cosmeceuticals

Licoricidin offers a scientifically validated, multi-targeted approach for anti-aging skin care products. It simultaneously provides 2.1-fold more potent elastase inhibition than the industry standard oleanolic acid and 3.1-fold superior ROS scavenging over L-ascorbic acid [2]. This dual action directly mitigates UVA-induced collagen/elastin degradation and oxidative stress, the primary drivers of photoaging, while also downregulating MMP-1 expression [2].

Preclinical Development of Colorectal Cancer Therapeutics with Defined ADMET Liabilities

In oncology research, procuring Licoricidin provides a pre-validated lead compound that showed superior cytotoxicity in a large analog screen, with an IC50 of 7.2 µM against SW480 colorectal adenocarcinoma cells [3]. Crucially, its unique ADMET profile must be managed with precision: its potent, mechanism-based inhibition of CYP2B6 (IC50 3.4 µM) is a specific differentiator that defines its drug-interaction liability, distinguishing it from other licorice flavonoids like Glabridin that target CYP3A4 [4]. This allows for predictable, compound-specific management of pharmacokinetic interactions during development.

Investigating Host-Modulation Therapies for Inflammatory Periodontitis

For research into chronic periodontitis, Licoricidin and its analog Licorisoflavan A both show efficacy, but Licoricidin is often the more broadly active candidate. It potently inhibits the secretion of multiple mediators of tissue destruction, including MMP-7, -8, -9, IL-6, and CCL5, from LPS-stimulated human macrophages, an effect linked to the suppression of NF-κB p65 activation [5]. This broad-spectrum anti-inflammatory activity on host cells, combined with its potent antibacterial action on periodontopathogens (P. gingivalis MIC 1.56–12.5 µg/mL), makes it a compelling dual-action candidate for host-modulation therapy [6].

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